2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFMQUIVWKKZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207466 | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946728-02-5 | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,3-dimethylphenol with 5-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development:
- Dye Manufacturing:
- Agrochemicals:
- Material Science:
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of a series of trifluoromethyl-substituted anilines, including 2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in oncology .
Case Study 2: Synthesis of Azo Dyes
Research focused on synthesizing azo dyes from 2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline demonstrated that the incorporation of trifluoromethyl groups significantly improved the dye's lightfastness and chemical stability. The study detailed the reaction conditions that led to optimal yields and highlighted the economic benefits of using this compound as a dye precursor .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Potential anti-cancer agent | Inhibits tumor growth in vitro |
| Dye Manufacturing | Precursor for azo dyes | Enhanced stability and colorfastness |
| Agrochemicals | Development of herbicides | Specific herbicidal properties identified |
| Material Science | Use in durable coatings | High thermal stability noted |
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenoxy Group
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- CAS : 728907-96-8
- Molecular Formula: C₁₄H₁₂F₃NO₂
- Molecular Weight : 283.24 g/mol
- Differences: Replaces 2,3-dimethylphenoxy with a 3-methoxyphenoxy group. The methoxy (-OCH₃) group is electron-donating, increasing ring electron density compared to methyl groups. Solubility: Soluble in chloroform, methanol, and DMSO, likely due to polar methoxy group .
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
- CAS : 565166-66-7
- Molecular Formula: C₁₅H₁₄F₃NO₂
- Molecular Weight : 297.28 g/mol
- Differences: Ethoxy (-OCH₂CH₃) substituent introduces longer alkyl chain, enhancing lipophilicity.
2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline
- Molecular Formula: C₁₅H₁₄F₃NO
- Molecular Weight : 281.27 g/mol
- Differences: Substitutes phenoxy with phenylethoxy (-OCH₂C₆H₅), adding aromaticity and steric hindrance. May exhibit stronger π-π interactions in biological systems .
Positional Isomerism and Electronic Effects
2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- CAS : 401-20-7
- Similarity : 0.98 (structural similarity score)
- Differences :
2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- CAS : 62966-74-9
- Differences: Methoxy group at para position on phenoxy ring. Para substitution may enhance resonance stabilization, altering acidity of the aniline NH₂ group .
Functional Group Replacements
2-Fluoro-5-(trifluoromethyl)aniline
- CAS : 535-52-4
- Molecular Formula : C₇H₅F₄N
- Molecular Weight : 179.11 g/mol
- Differences: Lacks phenoxy group; replaced by fluorine.
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline
- CAS : 832741-23-8
- Molecular Formula : C₁₃H₉F₃N₂O₃
- Molecular Weight : 298.22 g/mol
- Differences: Nitro (-NO₂) group introduces strong electron-withdrawing effects, reducing basicity of the aniline NH₂. Likely less reactive in nucleophilic substitution compared to methyl-substituted analogues .
Biological Activity
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline is a compound that belongs to the class of aromatic amines. It features a unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline can be represented as follows:
This compound has significant electronic properties due to the trifluoromethyl group at the 5-position, which influences its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds with similar structures to 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline exhibit notable antimicrobial properties. For instance, studies have indicated that related trifluoromethyl-substituted anilines demonstrate significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline have shown MIC values around 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating both bacteriostatic and bactericidal properties .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
Cytotoxicity and Anti-Inflammatory Potential
In vitro studies have evaluated the cytotoxic effects of various aniline derivatives on cancer cell lines. The results suggest that modifications in the substituents can significantly affect cell viability and anti-inflammatory responses.
- Cell Viability : The compound's derivatives were tested against several cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, indicating potential antiproliferative activity .
- Anti-Inflammatory Activity : Certain derivatives have been shown to modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. Compounds with specific substituents increased NF-κB activity by 10–15%, suggesting a nuanced role in inflammation modulation .
The biological activity of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline may involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Some studies indicate that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism highlights the potential for these compounds in cancer therapy.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Antibacterial Studies : A study focused on the antibacterial efficacy of trifluoromethyl-substituted anilines showed promising results against resistant bacterial strains.
- Cytotoxicity Profiles : Research on structurally related anilines demonstrated varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
